
1-hydroxy-4-propylcyclohexane-1-carboxylic acid
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Overview
Description
1-Hydroxy-4-propylcyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a hydroxyl group and a propyl substituent at the 1- and 4-positions of the cyclohexane ring, respectively. Structural analogs of this compound, such as 4-hydroxycyclohexane-1-carboxylic acid and alkyl-substituted cyclohexanecarboxylic acids, are often studied to infer its reactivity, solubility, and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-propylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the hydroxylation of 4-propylcyclohexanone followed by carboxylation. The hydroxylation can be achieved using hydrogen peroxide in the presence of a catalyst such as tungsten oxide. The carboxylation step typically involves the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization or distillation are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-4-propylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: 4-Propylcyclohexanone-1-carboxylic acid.
Reduction: 1-Hydroxy-4-propylcyclohexane-1-methanol.
Substitution: 1-Chloro-4-propylcyclohexane-1-carboxylic acid.
Scientific Research Applications
1-Hydroxy-4-propylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-hydroxy-4-propylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The propyl group may influence the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 1-hydroxy-4-propylcyclohexane-1-carboxylic acid and related cyclohexane derivatives.
Table 1: Structural and Functional Comparison of Cyclohexane Carboxylic Acid Derivatives
Structural and Functional Analysis
Substituent Effects on Reactivity :
- The propyl group in this compound enhances lipophilicity compared to the methyl analog (C₈H₁₄O₃, MW 158.2) . This property may influence membrane permeability in drug design.
- The absence of alkyl chains in 4-hydroxycyclohexane-1-carboxylic acid (C₇H₁₂O₃) results in lower molecular weight (144.17) and higher polarity, making it more water-soluble but less suited for lipid-based applications .
Steric and Electronic Modifications :
- The carboxymethyl substituent in 1-(Carboxymethyl)cyclohexanecarboxylic acid introduces additional acidity (pKa ~2-3) and reactivity, contributing to its classification as a skin/eye irritant .
- The benzyl group in 1-benzylcyclobutane-1-carboxylic acid shifts the ring strain (cyclobutane vs. cyclohexane), altering thermal stability and synthetic utility .
Biological and Industrial Relevance: The Cbz-protected amino derivative (CAS 1696852-01-3) demonstrates the compound’s adaptability in peptide synthesis, though its higher molecular weight (319.40) may complicate pharmacokinetics . 4-Hydroxycyclohexane-1-carboxylic acid’s role as a urinary biomarker underscores its metabolic significance, contrasting with the synthetic focus of propyl- and methyl-substituted analogs .
Key Research Findings
- Toxicity Profiles : Unlike 1-(Carboxymethyl)cyclohexanecarboxylic acid (H315, H319 hazards) , this compound lacks documented toxicity data, highlighting a gap in safety assessments.
- Applications in Drug Discovery : The propyl-substituted compound’s structural complexity may offer advantages in designing prodrugs or enzyme inhibitors, paralleling trends observed in benzyl- and Cbz-functionalized derivatives .
Biological Activity
1-Hydroxy-4-propylcyclohexane-1-carboxylic acid (HPPCH) is a cyclic carboxylic acid with the molecular formula C10H18O3, known for its diverse biological activities. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.
Molecular Characteristics:
- Molecular Formula: C10H18O3
- Molecular Weight: 186.25 g/mol
- Physical State: Colorless solid or liquid
- Melting Point: 99 to 101 °C
- Solubility: Soluble in water, ethanol, and acetone
HPPCH exists in two enantiomeric forms, (R)-HPPCH and (S)-HPPCH, which exhibit distinct biological activities due to differences in their spatial arrangement.
Biological Activities
Research indicates that HPPCH possesses several notable biological activities:
- Anti-inflammatory Properties: HPPCH has been shown to modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases.
- Anticancer Activity: Preliminary studies indicate that HPPCH may inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.
- Antioxidant Activity: HPPCH exhibits significant antioxidant properties, which can protect cells from oxidative stress and damage.
The mechanisms underlying the biological activities of HPPCH include interactions with cellular signaling pathways. Studies have shown that HPPCH can influence the expression of genes involved in inflammation and cancer progression by interacting with key signaling molecules.
Table 1: Summary of Biological Activities of HPPCH
Activity Type | Description | References |
---|---|---|
Anti-inflammatory | Modulates inflammatory pathways | |
Anticancer | Inhibits cancer cell proliferation | |
Antioxidant | Protects against oxidative stress |
Case Studies
-
Anti-inflammatory Effects :
- A study demonstrated that HPPCH reduced the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent. The compound was shown to inhibit NF-kB signaling, a key pathway in inflammation.
-
Anticancer Research :
- In vitro experiments revealed that HPPCH significantly inhibited the growth of various cancer cell lines, including breast and colon cancers. The compound induced apoptosis and cell cycle arrest, suggesting its potential as a chemotherapeutic agent.
-
Antioxidant Properties :
- Research utilizing DPPH and ABTS assays indicated that HPPCH exhibits strong radical scavenging activity, surpassing many common antioxidants. This property is essential for its protective effects against oxidative damage in cells.
Comparative Analysis with Similar Compounds
HPPCH shares structural similarities with other cyclohexane derivatives. Below is a comparison table highlighting these compounds:
Table 2: Comparison of Cyclohexane Derivatives
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Hydroxy-4-propylcyclohexane-1-carboxylic acid | C10H18O3 | Different hydroxyl positioning affects activity |
3-Hydroxycyclohexanecarboxylic acid | C7H12O3 | Smaller ring structure; different properties |
Cyclohexanecarboxylic acid | C7H12O2 | Lacks hydroxyl group; primarily used as a precursor |
The unique positioning of functional groups in HPPCH contributes to its specific biological effects compared to these similar compounds.
Properties
CAS No. |
1250909-01-3 |
---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-hydroxy-4-propylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O3/c1-2-3-8-4-6-10(13,7-5-8)9(11)12/h8,13H,2-7H2,1H3,(H,11,12) |
InChI Key |
YKUUZMRNAVQEGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)(C(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
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